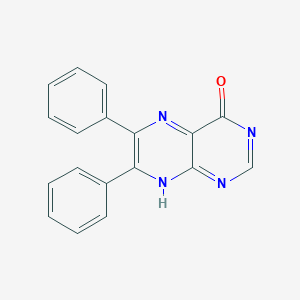

6,7-diphenyl-8H-pteridin-4-one

Description

Overview of Pteridinone Chemical Scaffolds in Modern Medicinal Chemistry Research

The pteridine (B1203161) nucleus is considered a "privileged scaffold" in medicinal chemistry. researchgate.netorientjchem.org This term, first introduced by Evans et al., describes molecular frameworks that can serve as ligands for a diverse range of biological targets. nih.govmdpi.com The versatility of the pteridinone scaffold allows for the synthesis of large libraries of compounds with varied physicochemical properties, making it a valuable starting point for drug discovery. researchgate.netmdpi.com

Pteridinone derivatives have demonstrated a broad spectrum of pharmacological activities. orientjchem.orgnih.gov They are investigated for their potential as:

Anticancer agents: Many pteridinone derivatives are designed as inhibitors of enzymes crucial for cancer cell proliferation, such as polo-like kinase 1 (PLK1), bromodomain-containing protein 4 (BRD4), and cyclin-dependent kinases (CDK4/6). rsc.orgresearchgate.netnih.gov The simultaneous inhibition of multiple targets, like PLK1 and BRD4, is an emerging strategy in cancer therapy. rsc.orgresearchgate.net

Anti-inflammatory agents: Certain derivatives have shown potential in treating chronic inflammation-related diseases. nih.govtandfonline.com

Antimicrobial agents: The pteridine core is explored for developing new treatments for infectious diseases, including tuberculosis. ijrpr.comijpbs.com

Enzyme inhibitors: The scaffold is a key component in drugs that target enzymes like dihydrofolate reductase (DHFR), which is vital for DNA synthesis. ijrpr.comijpbs.com

The ability to modify various positions on the pteridinone ring allows researchers to fine-tune the biological activity and selectivity of these compounds, leading to the development of potent and targeted therapeutic agents. researchgate.netorientjchem.org

Table 1: Examples of Biological Targets for Pteridinone Derivatives

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Polo-like kinase 1 (PLK1) | Cancer | rsc.org, researchgate.net |

| BRD4 | Cancer | rsc.org, researchgate.net |

| Cyclin-dependent kinases (CDK4/6) | Cancer | nih.gov |

| Dihydrofolate reductase (DHFR) | Cancer, Infectious Diseases | ijrpr.com, ijpbs.com |

| Lipoxygenase (LOX) | Inflammation | nih.gov, tandfonline.com |

Historical Context of Pteridine Research and Discovery

The history of pteridines is intrinsically linked to the study of natural pigments. numberanalytics.com The name "pteridine" itself is derived from the Greek word pteron, meaning "wing," a nod to its initial discovery in the wing pigments of butterflies in the late 19th century. britannica.comorientjchem.orgnumberanalytics.com Sir Frederick Gowland Hopkins conducted pioneering work in this area, including the first description of yellow butterfly pigments in 1889. pteridines.org

Early research focused on isolating and identifying these colorful compounds. nih.gov Leucopterin, a white pigment, was discovered in the mid-1920s in butterflies of the Pieris species. mdpi.com Xanthopterin (B1683600), a yellow pigment, was another early discovery from butterfly wings. britannica.com These findings spurred further investigation into the chemical structure and properties of this new class of compounds. The formal name "pteridine" for the pyrazino[2,3-d]pyrimidine nucleus was suggested by scientist Heinrich Wieland in 1941. orientjchem.org Over time, the biological significance of pteridines became evident, revealing their roles not just as pigments but as essential cofactors in numerous enzymatic reactions across the living world. nih.govnih.gov

Rationale for Investigating 6,7-diphenyl-8H-pteridin-4-one and Analogous Pteridinone Derivatives within Academic Inquiry

The investigation of specific analogs like this compound is driven by the systematic approach of structure-activity relationship (SAR) studies. In medicinal chemistry, understanding how specific structural modifications affect a molecule's biological activity is crucial. The 6,7-disubstituted pteridinone core serves as a valuable template for such investigations. nih.gov

The rationale for focusing on this compound and similar derivatives includes:

Exploring Steric and Electronic Effects: The two phenyl groups at the C6 and C7 positions are bulky substituents. herts.ac.uk Studying compounds with these large, aromatic groups helps researchers understand how steric hindrance in this region of the scaffold influences binding to biological targets. The phenyl groups also introduce specific electronic properties that can be compared with other substituents (e.g., alkyl, tolyl, or heterocyclic rings) to build comprehensive SAR models. ijpbs.comnih.gov

Model for Synthesis and Reactivity: The synthesis of 6,7-diphenylpteridines, often achieved through the condensation of a 5,6-diaminopyrimidine with benzil (B1666583), is a well-established reaction. researchgate.netherts.ac.uk This makes the compound a reliable model for developing and refining synthetic methodologies for more complex pteridine derivatives. herts.ac.uk

Foundation for Novel Inhibitors: While simple 6,7-diphenylpteridines might not always show the highest potency themselves, they serve as a foundational structure. nih.gov For example, research on related 6,7-disubstituted pyrido[2,3-d]pyrimidines as adenosine (B11128) kinase inhibitors showed that aryl groups at these positions could yield potent analogs. nih.gov Similarly, studies on pteridine derivatives for anti-tuberculosis activity have utilized 6,7-di-p-tolylpteridine structures as a core scaffold. ijpbs.com The diphenyl analog provides a key data point in the chemical space being explored for new therapeutic agents.

By synthesizing and evaluating a series of compounds where the substituents at the 6 and 7 positions are systematically varied, academic researchers can map out the structural requirements for achieving desired biological effects, such as inhibiting a specific enzyme or killing cancer cells. researchgate.net This foundational knowledge is essential for the rational design of new and more effective drugs.

Structure

3D Structure

Properties

Molecular Formula |

C18H12N4O |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

6,7-diphenyl-1H-pteridin-4-one |

InChI |

InChI=1S/C18H12N4O/c23-18-16-17(19-11-20-18)22-15(13-9-5-2-6-10-13)14(21-16)12-7-3-1-4-8-12/h1-11H,(H,19,20,22,23) |

InChI Key |

UMUYUDSQRKTBKA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(NC=NC3=O)N=C2C4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=NC=NC3=O)N2)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=NC=NC3=O)N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Diphenyl 8h Pteridin 4 One and Advanced Pteridinone Architectures

Established Solution-Phase Synthesis Approaches for Pteridinones

Traditional solution-phase synthesis remains a cornerstone for the preparation of pteridinone cores. The most common and convenient approach involves the condensation and subsequent cyclization of an appropriately substituted pyrimidine (B1678525) with a dicarbonyl compound. mdpi.com

A well-established method is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com For the specific synthesis of 6,7-diphenyl-8H-pteridin-4-one, this would typically involve the reaction of a 2,4,5-triamino-6-hydroxypyrimidine with benzil (B1666583). derpharmachemica.com A similar classic procedure, developed by Sachs and Meyerheim, involves a fusion condensation reaction between a 5,6-diaminopyrimidine and oxalic acid at high temperatures (above 200°C) to yield pteridine-6,7-diones. researchgate.net

Another prominent solution-phase strategy begins with 4,6-dichloro-5-nitropyrimidine (B16160). This approach involves sequential nucleophilic displacement reactions, first with an amino acid and then with an amine, followed by the reduction of the nitro group and a cyclization step, which can be assisted by microwave irradiation, to form the dihydropteridinone ring. acs.org

| Reaction Name | Reactants | Product Type | Reference |

| Isay Reaction | 4,5-Diaminopyrimidine derivative + 1,2-Dicarbonyl compound (e.g., benzil) | Pteridinone | derpharmachemica.com |

| Sachs & Meyerheim | 5,6-Diaminopyrimidine + Oxalic Acid | Pteridine-6,7-dione | researchgate.net |

| Pyrimidine Build-up | 4,6-Dichloro-5-nitropyrimidine + Amino Acid + Amine | Dihydropteridinone | acs.org |

Solid-Phase Synthetic Strategies for Variously Substituted Pteridinones

To facilitate the rapid generation of compound libraries for structure-activity relationship (SAR) studies, solid-phase synthesis (SPS) has emerged as a powerful and efficient methodology. mdpi.comnih.gov The core principle of SPS involves attaching a molecule to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. wikipedia.org This simplifies purification, as excess reagents and by-products can be washed away. wikipedia.org

The compound 4,6-dichloro-5-nitropyrimidine is a highly versatile and frequently used building block in both solution-phase and solid-phase synthesis of pteridinones. mdpi.comacs.orgnih.gov Its two chlorine atoms can be selectively substituted in a stepwise manner, allowing for the introduction of diverse functionalities. In a typical solid-phase sequence, an amino acid is first anchored to a resin, which then reacts with 4,6-dichloro-5-nitropyrimidine. mdpi.com The remaining chlorine atom is subsequently displaced by a variety of amines, introducing another point of diversity. mdpi.comacs.org The synthesis is completed by reduction of the nitro group and cyclization to form the pteridinone ring system. acs.org This strategy has been successfully employed to create libraries of dihydropteridinones, tetrahydropyrrolopteridinones, and pyrimidodiazepinones. mdpi.comnih.gov

Polymer-supported synthesis is a key aspect of modern combinatorial chemistry. cam.ac.uk The first solid-phase synthesis of dihydropteridinones, reported in 2000, utilized Wang resin as the solid support. mdpi.com The general strategy involves linking a pre-formed pyrimidine to a polystyrene resin through a thioether bond. rsc.org The second ring (the pyrazine (B50134) ring) is then constructed on the solid support. rsc.org

The process begins by acylating a resin (e.g., Wang resin) with a protected amino acid. mdpi.com After deprotection, the free amino group reacts with 4,6-dichloro-5-nitropyrimidine. mdpi.com This is followed by reaction with an amine to displace the second chloride, affording a resin-bound nitro derivative. mdpi.com Subsequent reduction and cyclization steps yield the target pteridinone, which is then cleaved from the resin. mdpi.com This polymer-supported approach allows for the efficient and clean preparation of complex molecules without the need for traditional chromatographic purification at each step. cam.ac.uk

| Support Type | Key Building Block | Key Steps | Product | Reference |

| Wang Resin | Fmoc-protected Amino Acids, 4,6-dichloro-5-nitropyrimidine | 1. Acylation of resin with amino acid. 2. Nucleophilic reaction with dichloronitropyrimidine. 3. Reaction with amine. 4. Reduction and Cyclization. 5. Cleavage from resin. | Dihydropteridinones | mdpi.com |

| Polystyrene Resin | Pre-formed Pyrimidine | 1. Linking pyrimidine to resin via thioether. 2. Cyclization of the second ring. 3. Cleavage from resin. | Pteridines, Purines | rsc.org |

Utilization of Versatile Building Blocks (e.g., 4,6-dichloro-5-nitropyrimidine)

Novel Synthetic Pathways for Pteridinone Derivatives

Beyond established methods, research continues into novel synthetic routes that offer advantages in efficiency, diversity, and environmental friendliness.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. organic-chemistry.orgnih.govfrontiersin.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. frontiersin.orgmdpi.com While specific MCRs for this compound are not extensively detailed, the principles are applied to related heterocyclic systems. For instance, the Hantzsch reaction can be used to synthesize 1,4-dihydropyridine (B1200194) derivatives in a pseudo-four-component reaction, showcasing the power of MCRs in creating complex heterocyclic scaffolds. mdpi.com

A novel synthetic pathway for 4(3H)-pteridinone derivatives involves an intermolecular aza-Wittig reaction of iminophosphoranes derived from 3-aminopyrazine-2-carboxamides. thieme-connect.comresearchgate.net This reaction, followed by heterocyclization, provides an efficient route to 2,3-disubstituted 4(3H)-pteridinones. thieme-connect.com Cascade reactions, such as the Prins/Friedel-Crafts cyclization, also represent a powerful strategy for assembling complex polycyclic molecules from simple starting materials in a single operation. beilstein-journals.org

The synthesis of pteridines overwhelmingly originates from pyrimidine precursors. herts.ac.uk A classic and direct method for obtaining the 6,7-diphenylpteridinone scaffold involves the reaction of a 5,6-diaminopyrimidine with benzil (diphenyl-ethanedione). derpharmachemica.com For example, 5,6-diamino-1-methylthiouracil reacts with benzil under fusion conditions to produce 6,7-diphenyl-1-methyl-2-thioxo-2,3-dihydropteridin-4(1H)-one. mdpi.com Similarly, reacting 2,4,5-triamino-6-hydroxypyrimidine with benzil yields 2-amino-6,7-diphenyl-4-hydroxypteridine (a tautomer of the target compound). derpharmachemica.com

Other pyrimidine-based routes include the condensation of 5-nitrosopyrimidines. For example, 4,6-diamino-5-nitroso-2-phenyl pyrimidine can react with benzyl (B1604629) methyl ketone to form a 4-amino-7-methyl-2,6-diphenylpteridine derivative, demonstrating the versatility of nitrosopyrimidines in constructing the pteridine (B1203161) ring system. orientjchem.org

Pyrazine-Based Synthesis of Pteridines

A general method for synthesizing pteridines, particularly those unsubstituted at the 4-position, involves the use of pyrazine intermediates. rsc.orgrsc.org This approach provides a pathway to pteridines that may not be accessible through traditional pyrimidine-based routes. rsc.orgrsc.org The synthesis often proceeds via 3,4-dihydropteridine intermediates which are subsequently aromatized. rsc.org For instance, the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine (B1601913) with orthoformates can yield 6-substituted pteridines. orientjchem.orgorientjchem.org

The Gabriel-Isay synthesis is a classic method that involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as benzil, to produce 6,7-diphenylpteridine (B372700) derivatives. orientjchem.org This versatile reaction can also utilize other dicarbonyl compounds like glyoxal, diketones, keto aldehydes, and keto acids to generate a variety of pteridine structures. orientjchem.org

Dehydration and Oxidative Aromatization Methods

Dehydration reactions are a key strategy in the synthesis of pteridine derivatives. For example, base-catalyzed dehydration synthesis of 4-amino-5-nitrosopyrimidines with compounds containing an activated methylene (B1212753) group, such as ketones and aldehydes, can lead to condensed pteridines. orientjchem.org Another approach involves the reaction of aminopyrimidines with various aldehydes and hydrogen cyanide, followed by cyclization using a base like sodium methoxide (B1231860) to form pteridine derivatives via cyanoamines. orientjchem.org

Oxidative aromatization is often the final step in converting dihydro- or tetrahydro-pteridine intermediates into the fully aromatic pteridine ring system. herts.ac.uknih.govmdpi.com Various oxidizing agents can be employed for this purpose. For example, the oxidation of a 6,7-diphenyl-7,8-dihydropteridine intermediate to the aromatic system has been achieved using nitrobenzene. herts.ac.uk In other syntheses, manganese dioxide has been used for the straightforward oxidation of 8-substituted dihydropteridin-6[5H]-ones. herts.ac.uk Iodine in methanol (B129727) has also been utilized for the oxidative aromatization of tetrahydroquinoline derivatives, a reaction that proceeds through dehydration and subsequent oxidation. mdpi.com More recently, photoredox catalysis has emerged as a mild and versatile method for the oxidative dehydrogenation of N-heterocycles to their aromatic counterparts. d-nb.info

Synthesis Utilizing Iminophosphoranes

A facile and efficient synthetic route to 2,3-disubstituted 4(3H)-pteridinone derivatives utilizes the intermolecular aza-Wittig reaction of iminophosphoranes. researchgate.net This method involves the reaction of iminophosphoranes derived from 3-aminopyrazine-2-(N-substituted)-carboxamides with various acyl chlorides, followed by heterocyclization. researchgate.net

The key iminophosphorane intermediate, methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate, can be prepared from methyl 3-aminopyrazine-2-carboxylate using a modified Kirsanov method with a triphenylphosphine–hexachloroethane–triethylamine system. researchgate.netrsc.org This iminophosphorane can then be reacted in a one-pot synthesis with isocyanates, followed by heterocyclization with the addition of alcohols or amines to yield 2,3-disubstituted pteridin-4(3H)-ones. researchgate.netrsc.org The use of iminophosphoranes offers a versatile and effective strategy for constructing complex pteridinone structures. organic-chemistry.orgrsc.org

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized pteridinone derivatives. For instance, in the synthesis of 1-methyl-6,7-diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one, a 55% yield was obtained by reacting 4,5-diamino-3-methyl-6-oxo-2-thioxotetrahydropyrimidine with benzil in a refluxing mixture of ethanol (B145695) and water for one hour. mdpi.com

The choice of solvent, temperature, and catalyst can significantly impact the outcome of the synthesis. In a study on the synthesis of pteridine-2,4,7-triones, condensation of 5,6-diaminopyrimidines with oxalic acid in dimethylformamide (DMF) was found to be an efficient method. researchgate.net Microwave-assisted synthesis has also been explored as a way to improve reaction efficiency. For example, a one-pot synthesis of substituted pyridines using a bifunctional Pd/C/K-10 montmorillonite (B579905) catalyst and microwave irradiation demonstrated high efficiency and selectivity with short reaction times. organic-chemistry.org

The following table summarizes some research findings on the synthesis of pteridinone derivatives, highlighting the reaction conditions and resulting yields.

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| 4,5-diamino-3-methyl-6-oxo-2-thioxotetrahydropyrimidine, Benzil | Ethanol/water, reflux, 1 hr | 1-methyl-6,7-diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one | 55% | mdpi.com |

| 5,6-diaminouracil, α-bromo-4-methoxyacetophenone | Nano-Au/zeolite, ethanol, reflux | 6,7-bis(4-methoxyphenyl)pteridine-2,4(1H,3H)-dione | Good | mdpi.com |

| 4,6-dichloro-5-nitropyrimidine, Amines | Wang resin, various steps | Pyrrolopteridinones | - | mdpi.com |

| 3,7-dimethyl-1-phenylpyrazolo[4′,3′:5,6]pyrazino[2,3-d] derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-5(1H)-one, Ammonium (B1175870) acetate | 160–170°C | 3,7-Dimethyl-1-phenyl-1,8-dihydropyrazolo[4,3-g]pteridin-5(4H)-one | - | jst.go.jp |

Generation of Pteridinone Analog Libraries for Research Purposes

The generation of pteridinone analog libraries is a key strategy in drug discovery for identifying compounds with desired biological activities. rsc.orgnih.govnih.gov By systematically modifying the pteridinone scaffold, researchers can explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity. rsc.orgnih.govnih.gov

Several studies have reported the synthesis of libraries of pteridinone derivatives. For example, two series of novel pteridinone derivatives with a sulfonyl moiety were designed and synthesized to act as dual inhibitors of PLK1 and BRD4. rsc.org Another study focused on pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. nih.gov

Solid-phase synthesis is a powerful technique for the combinatorial generation of compound libraries. mdpi.comnih.gov This approach has been employed to prepare variously substituted dihydropteridinones. mdpi.com For example, nitro derivatives were prepared on Wang resin, followed by reduction and cyclization to yield the desired pteridinone products. mdpi.com

The table below presents examples of pteridinone analog libraries and their targeted biological activities.

| Pteridinone Analog Library | Target | Key Findings | Reference |

| Pteridinone derivatives with a sulfonyl moiety | PLK1 and BRD4 dual inhibitors | Compound B2 showed high antiproliferative effects and potent inhibition of PLK1 and BRD4. rsc.org | rsc.org |

| Pteridinone derivatives with a hydrazone moiety | PLK1 inhibitors | Compound L19 exhibited potent antiproliferative effects and significant inhibition of PLK1. nih.gov | nih.gov |

| Pteridin-7(8H)-one analogues | CDK4/6 inhibitors | Compound 7s demonstrated remarkable and broad-spectrum antiproliferative activities. nih.gov | nih.gov |

| N-substituted 2,4-diaminopteridines | Antioxidants and lipoxygenase inhibitors | Several derivatives showed potent antioxidant properties and inhibition of soybean lipoxygenase. nih.gov | nih.gov |

| Pyrazolo[4,3-g]pteridines | Anti-inflammatory and antibacterial agents | Some synthesized compounds showed notable anti-inflammatory and antibacterial activities. jst.go.jp | jst.go.jp |

Integration of Green Chemistry Principles in Pteridinone Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. wikipedia.org These principles focus on aspects such as atom economy, use of safer solvents, and reducing derivatization steps. acs.org

In the context of pteridinone synthesis, green chemistry approaches can be applied to develop more sustainable and environmentally friendly methods. researchgate.net For example, the use of water as a solvent or employing catalyst systems that can be recycled are desirable green chemistry strategies. wikipedia.org A one-pot, three-component synthesis of certain heterocyclic compounds in water catalyzed by a sulfonic acid functionalized ionic liquid exemplifies a green approach. tandfonline.com

The development of one-pot syntheses, which combine multiple reaction steps into a single procedure, aligns with green chemistry principles by reducing waste and improving efficiency. organic-chemistry.org For instance, the one-pot synthesis of substituted pyridines via a domino cyclization-oxidative aromatization on a recyclable bifunctional catalyst is an example of an environmentally benign approach. organic-chemistry.org While specific green chemistry applications for this compound are not extensively detailed in the provided results, the broader trends in heterocyclic synthesis suggest a move towards more sustainable practices. skpharmteco.com

Comprehensive Structural Elucidation and Characterization of Pteridinone Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Core Structure Identification

One-dimensional NMR spectra are fundamental for identifying the key structural motifs and functional groups present in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 6,7-diphenyl-8H-pteridin-4-one is expected to show distinct signals for the protons on the phenyl rings and the pteridinone core. The ten protons of the two phenyl groups would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the electronic effects of the pteridinone system and any restricted rotation of the phenyl rings. Additionally, exchangeable protons, such as the N-H proton of the pteridinone ring, would be present, likely as a broad singlet at a downfield chemical shift (e.g., δ 10-12 ppm), which would disappear upon addition of D₂O. mdpi.com A key signal would be the proton at position 2 of the pteridine (B1203161) ring, which would confirm the absence of a substituent at this location.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For the symmetric this compound, 18 carbon signals are expected, though some phenyl carbon signals may overlap. Key diagnostic signals would include the carbonyl carbon (C4), anticipated around δ 160-170 ppm. The carbons of the pyrazine (B50134) ring (C6 and C7) bonded to the phenyl groups would appear significantly downfield, while the unsubstituted C2 would be further upfield. In a related compound, 1-methyl-6,7-diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one, signals for the phenyl carbons and the pteridine core carbons are clearly delineated, providing a reference for expected chemical shift ranges. mdpi.com

Nitrogen (¹⁵N) NMR: ¹⁵N NMR is a powerful, though less common, technique that directly probes the nitrogen atoms of the heterocyclic core. It is particularly useful for distinguishing between different nitrogen environments (e.g., pyridine-type vs. pyrrole-type nitrogens) and for studying tautomerism. For this compound, four distinct nitrogen signals would be expected, confirming the pteridine structure. The chemical shifts would differentiate the amide nitrogen from the pyrazine and pyrimidine (B1678525) nitrogens, providing definitive evidence for the core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.0 - 8.5 | Complex multiplet integrating to 10 protons. |

| Pteridinone N-H | ¹H | 10.0 - 12.0 | Broad singlet, D₂O exchangeable. |

| Pteridinone C-H (at C2) | ¹H | ~9.0 | Singlet, confirming lack of substitution at C2. |

| Carbonyl Carbon (C=O) | ¹³C | 160 - 170 | Characteristic signal for C4-one. |

| Phenyl Carbons | ¹³C | 125 - 140 | Multiple signals, including quaternary carbons. |

| Pteridine Core Carbons | ¹³C | 140 - 160 | Signals for C2, C4a, C6, C7, C8a. |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, establishing bonds between atoms (connectivity) and their through-space proximity.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, revealing which protons are bonded to adjacent carbons. For this compound, COSY would primarily show correlations within the ortho, meta, and para protons of each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal (e.g., from the phenyl rings and C2-H) to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the preferred conformation of the phenyl rings relative to the pteridine plane.

Specialized NMR Applications (e.g., Saturation Transfer Difference (STD)-NMR)

Saturation Transfer Difference (STD)-NMR is a specialized technique used to study the binding of a small molecule (ligand) to a large receptor, such as a protein or enzyme. It identifies which protons of the ligand are in closest contact with the receptor. If this compound were being studied as an inhibitor of an enzyme like pteridine reductase 1 (PTR1), STD-NMR would be invaluable. By irradiating the protein and observing which proton signals of the compound receive saturation transfer, one can map the "binding epitope"—the specific part of the molecule responsible for the interaction. For example, studies on flavonoid inhibitors of LmPTR1 have used this technique to reveal that specific parts of the conjugated ring system show the highest interaction with active site residues. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₈H₁₂N₄O. HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is highly sensitive and selective, and it is the gold standard for molecular formula confirmation in chemical synthesis and characterization. mdpi.com

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| C₁₈H₁₂N₄O | [M+H]⁺ | 299.0984 | A high-resolution mass spectrum would show a peak at m/z 299.0984 ± 0.0005. |

| C₁₈H₁₂N₄O | [M+Na]⁺ | 321.0803 | A sodium adduct may also be observed. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Amide (Pteridinone Ring) |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl Rings) |

| 1650 - 1700 | C=O Stretch | Amide (C4-one) |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic and Pteridine Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. technologynetworks.com The this compound molecule possesses an extensive chromophore, comprising the fused pteridinone ring system in conjugation with the two phenyl substituents. This extended conjugation is expected to result in strong absorption bands in the UV region (200-400 nm), corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent and the precise electronic structure of the molecule. The UV-Vis spectrum serves as a characteristic fingerprint for the conjugated system and can be used for quantitative analysis via the Beer-Lambert law. mdpi.com For pteridine derivatives, multiple absorption bands are common, reflecting the complex electronic nature of the heterocyclic system. researchgate.net

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical technique utilized to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample of a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then separated and quantified by a detector.

For the compound this compound, the theoretical elemental composition can be calculated based on its chemical formula, C₁₈H₁₂N₄O. This provides a benchmark against which experimental results are compared. A close correlation between the found and calculated values, typically within a ±0.4% margin, is widely accepted as confirmation of the compound's elemental composition and purity. nih.gov

Table 1: Elemental Analysis Data

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| This compound | C₁₈H₁₂N₄O | Calculated | 72.96 | 4.08 | 18.91 |

| 2-Aryl-3-styryl-1,2,4-triazolo[4,3-a]7,8-diphenylpteridin-5-one (Example Derivative) | C₃₃H₂₂N₆O | Calculated | 75.85 | 4.24 | 16.08 |

| Found | 75.62 | 4.15 | 16.23 |

Note: The "Found" data is for a representative related compound and serves an illustrative purpose.

The consistency between the calculated and found percentages for the example derivative underscores the utility of elemental analysis in confirming the successful synthesis and purity of complex heterocyclic structures. ugr.es

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The crystallographic data obtained provides unequivocal proof of the molecular structure. Key parameters derived from this analysis include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is fundamental for understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net

While a specific crystal structure for this compound has not been reported in the surveyed literature, the following table presents representative crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from an X-ray diffraction study.

Table 2: Representative X-ray Crystallography Data

| Parameter | Value (Illustrative Example) |

|---|---|

| Compound | 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide |

| Chemical Formula | C₂₈H₂₇N₃O₃S |

| Formula Weight | 485.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (2) |

| b (Å) | 21.3456 (4) |

| c (Å) | 11.5678 (3) |

| α (°) | 90 |

| β (°) | 98.765 (2) |

| γ (°) | 90 |

| Volume (ų) | 2468.9 (1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Absorption Coefficient (mm⁻¹) | 0.17 |

| F(000) | 1024 |

Note: This data is for a related complex heterocyclic system and is presented for illustrative purposes to demonstrate the parameters obtained from X-ray crystallography.

The detailed structural insights gained from X-ray crystallography are invaluable for structure-activity relationship (SAR) studies in drug design and for understanding the solid-state properties of materials. For instance, the planarity of ring systems and the orientation of substituent groups, such as the phenyl rings in this compound, can be definitively established.

Biological Activity and Mechanistic Investigations of 6,7 Diphenyl 8h Pteridin 4 One Derivatives

Enzyme Inhibition Studies and Target Identification

Derivatives of the pteridinone core structure have been systematically evaluated against several key enzymes implicated in human diseases and parasitic infections. These studies have revealed potent inhibitory activities and have helped to identify crucial structure-activity relationships, guiding the development of more selective and effective therapeutic agents.

Polo-like Kinase (PLK) Inhibition (PLK1, PLK2)

Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression and is often overexpressed in various cancers, making it a validated and promising target for cancer therapy. researchgate.net Pteridinone derivatives have been identified as potent inhibitors of PLK1. For instance, BI2536, a compound featuring a pteridinone core, demonstrates effective binding to the PLK1 active site through a complex hydrogen-bonding pattern involving the pteridinone carbonyl group. mdpi.com

Recent research has focused on developing dual inhibitors that target both PLK1 and other cancer-related proteins. A series of novel pteridinone derivatives were designed to simultaneously inhibit PLK1 and BRD4. researchgate.netrsc.org In one study, compound III4 was identified as a potent dual inhibitor, exhibiting significant antiproliferative effects on several cancer cell lines, including HCT116, with an IC50 value of 1.36 μM. researchgate.netrsc.org This compound was found to arrest the cell cycle in the S phase and induce apoptosis. researchgate.netrsc.org Another series of pteridinone derivatives incorporating a sulfonyl moiety also yielded potent dual PLK1 and BRD4 inhibitors. rsc.org The most promising compound from this series, B2 , showed an IC50 of 6.3 nM against PLK1 and arrested the cell cycle at the G2 phase in HCT116 cells. rsc.org

Furthermore, selective inhibitors for other PLK isoforms, like PLK2, have been developed from tetrahydropteridinyl scaffolds. herts.ac.uk These efforts highlight the versatility of the pteridinone core in designing specific and multi-targeted kinase inhibitors.

Table 1: Inhibition of PLK1 by Pteridinone Derivatives

| Compound | Target(s) | PLK1 IC50 | Notes | Source(s) |

|---|---|---|---|---|

| B2 | PLK1, BRD4 | 6.3 nM | A dual inhibitor with a sulfonyl moiety. Induces G2 phase cell cycle arrest. | rsc.org |

| III4 | PLK1, BRD4 | - (96.6% inhibition) | A potent dual inhibitor. Induces S phase cell cycle arrest. | researchgate.netrsc.org |

| BI2536 | PLK1 | Not specified | Pteridinone-based inhibitor, noted for its hydrogen bonding pattern. | mdpi.com |

Bromodomain and Extra-Terminal (BET) Protein Inhibition (BRD4)

Bromodomain and extra-terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like MYC. researchgate.net Inhibition of BRD4 has emerged as a promising strategy in cancer therapy. nih.gov The development of dual-target inhibitors, which simultaneously block BET proteins and other cancer-promoting targets, is an active area of research. nih.gov

Pteridinone derivatives have proven to be effective scaffolds for developing dual inhibitors of BRD4 and PLK1. researchgate.netrsc.org By combining the pharmacophores of known PLK1 and BRD4 inhibitors, researchers have synthesized novel pteridinone compounds with potent dual activity. rsc.org For example, compound B2 , which possesses a sulfonyl group, was identified as a potent dual inhibitor with an IC50 value of 179 nM against BRD4. rsc.org Similarly, compound III4 demonstrated significant BRD4 inhibition (59.1% inhibition at a specified concentration) alongside its PLK1 activity. researchgate.netrsc.org The inhibition of BRD4 by these compounds leads to the downregulation of oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells. researchgate.net

Table 2: Inhibition of BRD4 by Pteridinone Derivatives

| Compound | Target(s) | BRD4 IC50 | Notes | Source(s) |

|---|---|---|---|---|

| B2 | PLK1, BRD4 | 179 nM | A dual inhibitor with a sulfonyl moiety. | rsc.org |

| III4 | PLK1, BRD4 | - (59.1% inhibition) | A potent dual inhibitor. | researchgate.netrsc.org |

Cyclin-Dependent Kinase (CDK) Inhibition (CDK4/6)

Cyclin-dependent kinases (CDKs), especially CDK4 and CDK6, are key regulators of the cell cycle, and their hyperactivity is a common feature in many cancers. mdpi.comnih.gov Selective inhibition of CDK4/6 is a validated and effective strategy for cancer treatment. nih.gov The pteridin-7(8H)-one scaffold has been successfully utilized to develop potent and selective CDK4/6 inhibitors. nih.govnih.gov

In one study, a series of pteridin-7(8H)-one derivatives were synthesized, leading to the discovery of compound L2 , which exhibited IC50 values of 16.7 nM for CDK4 and 30.5 nM for CDK6. nih.gov This compound demonstrated high selectivity over other CDKs and induced apoptosis in breast and colon cancer cell lines. nih.gov Another investigation identified compound 7s from a series of pteridin-7(8H)-one analogues, which showed potent inhibitory activity against CDK4/cyclin D3 (IC50 = 34.0 nM) and CDK6/cyclin D3 (IC50 = 65.1 nM). nih.gov Compound 7s displayed broad-spectrum antiproliferative activity across several cancer cell lines and was found to induce cell cycle arrest and apoptosis. nih.gov These findings underscore the potential of pteridinone derivatives as a promising class of CDK4/6 inhibitors for cancer therapy. nih.gov

Table 3: Inhibition of CDK4/6 by Pteridin-7(8H)-one Derivatives

| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Notes | Source(s) |

|---|---|---|---|---|

| L2 | 16.7 | 30.5 | Highly selective over CDK1/2/7/9. | nih.gov |

| 7s | 34.0 | 65.1 | Activity measured against CDK/cyclin D3 complexes. | nih.gov |

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition in Parasitic Organisms

Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of trypanosomatid parasites like Leishmania and Trypanosoma. herts.ac.ukmdpi.com These parasites are unable to synthesize folates and pterins de novo and rely on the salvage pathway, where PTR1 plays a vital role. mdpi.commdpi.com PTR1 can reduce both pterins and folates, providing a metabolic bypass that confers resistance to traditional antifolate drugs targeting dihydrofolate reductase (DHFR). herts.ac.uknih.govjapsonline.com Therefore, inhibiting PTR1 is a key strategy for developing new anti-parasitic drugs. mdpi.comnih.gov

Various scaffolds, including pteridine derivatives, have been investigated as PTR1 inhibitors. mdpi.com Structure-based design has led to the development of 2,4-diaminopteridine (B74722) derivatives that show greater selectivity for parasitic PTR1 over the human equivalent. herts.ac.uknih.gov For example, a 2,4-diaminopteridine derivative, compound 6b , was developed with a significantly improved inhibitory constant (Ki) of 37 nM against Leishmania major PTR1 (LmPTR1). nih.gov The crystal structure of this compound in complex with the enzyme revealed a substrate-like binding mode. nih.gov Combining PTR1 inhibitors with DHFR inhibitors has shown synergistic effects against parasites. nih.govunimi.it

Table 4: Inhibition of Parasitic PTR1 by Pteridine Derivatives

| Compound | Target Enzyme | Ki (nM) | Notes | Source(s) |

|---|---|---|---|---|

| 6a | LmPTR1 | 100 | A 2,4-diaminopteridine derivative. | nih.gov |

| 6b | LmPTR1 | 37 | An optimized derivative of compound 6a. | nih.gov |

Endoribonuclease Inositol (B14025) Requiring Enzyme 1 (IRE1α) Inhibition

Inositol-requiring enzyme 1α (IRE1α) is a key sensor of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). nih.gov IRE1α possesses both kinase and endoribonuclease (RNase) activity. nih.govnih.gov Chronic activation of the UPR is implicated in various diseases, including cancer, where it can promote tumor survival. nih.govnih.gov Therefore, inhibiting IRE1α is a potential therapeutic strategy. nih.gov

A series of novel pteridinone compounds have been developed as inhibitors of IRE1α. nih.gov These compounds are designed to bind to the ATP-binding site in the kinase domain, which in turn blocks the endoribonuclease activity. nih.gov This inhibition disrupts the UPR signaling cascade, specifically the splicing of X-box binding protein 1 (XBP1) mRNA, which is a critical step in the adaptive response. oncotarget.comlincoln.ac.uk Small molecule inhibitors of IRE1α have been shown to mitigate ER stress-induced apoptosis and have demonstrated anti-fibrotic effects in preclinical models, highlighting the therapeutic potential of targeting this enzyme. nih.govplos.org The development of partial antagonists of IRE1α's RNase activity also offers a nuanced approach to modulate the UPR, preserving its adaptive functions while blocking destructive signaling. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of inflammatory mediators like leukotrienes from arachidonic acid. researchgate.net Inhibition of these enzymes is a target for anti-inflammatory therapies. A novel series of N-substituted 2,4-diaminopteridines has been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX), which is a homolog of mammalian lipoxygenase. nih.govresearchgate.net

Within this series, the inhibitory potency was found to be highly dependent on the substitution pattern. nih.govtandfonline.com For instance, among 4-aminopteridines, the 6,7-diphenyl derivative 5c was identified as a potent inhibitor. nih.gov Another compound, 18d , which features a polar substituent, emerged as the most potent LOX inhibitor in the study, with an IC50 value of 0.10 μM. nih.govtandfonline.com Interestingly, the study found no clear correlation between the lipophilicity of the compounds and their LOX inhibitory activity. nih.govtandfonline.com These findings establish the 2,4-diaminopteridine core as a new and promising scaffold for the development of lipoxygenase inhibitors with potential anti-inflammatory properties. nih.gov

Table 5: Inhibition of Soybean Lipoxygenase by Pteridine Derivatives

| Compound | IC50 (μM) | Notes | Source(s) |

|---|---|---|---|

| 5c | - (Potent inhibitor) | A 6,7-diphenyl derivative. | nih.gov |

| 18d | 0.10 | The most potent inhibitor identified in the series. | nih.govtandfonline.com |

| 9 | 5 | A 4-(4-methylpiperazin-1-yl) substituted pteridine. | nih.govtandfonline.com |

| 10a | 5 | A 5,6,7,8-tetrahydropteridine (B83983) derivative of compound 9. | nih.govtandfonline.com |

Antiproliferative and Cytotoxic Effects of Pteridinone Derivatives

Derivatives of 6,7-diphenyl-8H-pteridin-4-one have demonstrated significant antiproliferative and cytotoxic activities against a variety of human cancer cell lines. globalresearchonline.netresearchgate.net The structural diversity of these derivatives, achieved through various substitutions on the core pteridinone ring, allows for the fine-tuning of their biological effects. globalresearchonline.netorientjchem.org Studies have shown that these compounds can inhibit the growth of cancer cells, including breast, lung, colon, and ovarian cancer cell lines. globalresearchonline.netmdpi.com The anticancer potential of pteridine derivatives is a subject of ongoing research, with many compounds showing promising results in preclinical studies. globalresearchonline.netnih.gov

The cytotoxic effects of these derivatives are often attributed to their ability to interfere with essential cellular processes in cancer cells, leading to cell death. mdpi.comnih.gov The introduction of different functional groups, such as phenyl rings at the C6 and C7 positions, plays a crucial role in their interaction with biological targets and subsequent cytotoxic response.

Cellular Mechanisms of Action

The anticancer activity of this compound derivatives is underpinned by a variety of cellular mechanisms. These compounds have been shown to induce programmed cell death, modulate the cell cycle, inhibit cell proliferation, affect mitochondrial function, and suppress the migratory capabilities of tumor cells.

A key mechanism through which pteridinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Several studies have demonstrated that treatment of cancer cells with these compounds leads to characteristic morphological and biochemical hallmarks of apoptosis. For instance, certain pteridin-7(8H)-one derivatives have been shown to promote pro-apoptotic pathways in cancer cells. herts.ac.uk

The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For example, some derivatives have been found to upregulate pro-apoptotic proteins like BAX and caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov This shift in the balance between pro- and anti-apoptotic factors ultimately commits the cell to a death program. One study on a dual BRD4 and PLK1 inhibitor with a pteridine-like scaffold highlighted its ability to trigger apoptosis. mdpi.com Similarly, another series of pteridine-7(8H)-one derivatives were found to induce apoptosis in breast and colon cancer cells. nih.gov

Pteridinone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. nih.govnih.gov This disruption prevents cancer cells from dividing and proliferating. A common observation is the arrest of cells in the G2/M phase of the cell cycle. nih.gov For example, a study on a 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one derivative demonstrated its ability to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.

Other derivatives have been found to induce arrest at different checkpoints. For instance, certain pteridin-7(8H)-one derivatives can cause cell cycle arrest in the G1 phase. researchgate.net The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being studied. Mechanistic studies have revealed that these compounds can influence the activity of key cell cycle regulators like cyclin-dependent kinases (CDKs). nih.gov For example, a series of pteridin-7(8H)-one analogues were identified as potent CDK4/6 inhibitors, leading to cell cycle arrest and apoptosis in HeLa cells. nih.gov

A fundamental characteristic of cancer is uncontrolled cell proliferation. Pteridinone derivatives have demonstrated the ability to potently inhibit the proliferation of various cancer cell lines. nih.govacs.org This antiproliferative activity is a direct consequence of the induction of apoptosis and cell cycle arrest. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Numerous studies have reported the potent antiproliferative activities of various pteridinone derivatives against a panel of cancer cell lines. globalresearchonline.netnih.gov For instance, a series of 4,5-dihydro- globalresearchonline.netorientjchem.orgtriazolo[4,3-f]pteridine derivatives showed favorable antiproliferative activity against multiple cancer cell lines. nih.gov Similarly, pteridin-7(8H)-one derivatives have exhibited potent cellular antiproliferative activities against both gefitinib-sensitive and -resistant cancer cell lines. acs.org

| Compound Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| Pteridine-7(8H)-one derivative (L2) | Breast and Colon Cancer Cells | Low digital micromolar range | nih.gov |

| Pteridin-7(8H)-one analogue (7s) | HCT116 (Colon) | 0.65 µM | nih.gov |

| Pteridin-7(8H)-one analogue (7s) | HeLa (Cervical) | 0.70 µM | nih.gov |

| Pteridin-7(8H)-one analogue (7s) | MDA-MB-231 (Breast) | 0.39 µM | nih.gov |

| Pteridin-7(8H)-one analogue (7s) | HT-29 (Colon) | 2.53 µM | nih.gov |

| Pteridine-based derivative (7e) | Various Cancer Cell Lines | 44 nM (GI50) | nih.gov |

| 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one derivative | MDA-MB-231 (Breast) | Not specified, but induces apoptosis |

Mitochondria play a central role in the regulation of apoptosis. A decrease in the mitochondrial membrane potential (ΔΨm) is often an early event in the apoptotic cascade. researchgate.netbiorxiv.org Some pteridinone derivatives have been shown to induce a significant decrease in the mitochondrial membrane potential in cancer cells. researchgate.net This disruption of mitochondrial function can trigger the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, thereby activating the caspase cascade and leading to apoptosis.

For example, one study reported that a specific pteridin-7(8H)-one derivative (compound L7) induced a significant decrease in the mitochondrial membrane potential, which led to the apoptosis of A549 lung cancer cells. researchgate.net The ability of these compounds to target mitochondria highlights a critical aspect of their mechanism of action. It's important to note that changes in mitochondrial membrane potential are a key indicator of cellular stress and can be a precursor to cell death. biorxiv.orgmdpi.com

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Several pteridinone derivatives have demonstrated the ability to suppress the migration of tumor cells. orientjchem.orgresearchgate.net For instance, a class of 5,8-dihydropteridine-6,7-diones was reported to reduce the migration of MGC-803 gastric cancer cells in a wound-healing assay. orientjchem.org Another study showed that a pteridin-7(8H)-one derivative, compound L7, suppressed the migration of A549 lung cancer cells. researchgate.net This anti-migratory effect suggests that these compounds may have the potential to not only kill primary tumor cells but also to inhibit the metastatic spread of cancer.

Effects on Mitochondrial Membrane Potential

Antimicrobial, Antibacterial, and Antifungal Activities

The pteridine scaffold is a foundational structure for compounds exhibiting a range of biological activities, including antimicrobial properties. researchgate.net Research into synthetic pteridine derivatives has uncovered potential applications against various pathogens. While studies focusing specifically on this compound are limited, research on related structures provides significant insights.

Detailed Research Findings: Investigations into a broad series of pteridine derivatives have demonstrated their potential as antibacterial and antifungal agents. researchgate.net For instance, certain 6,7-disubstituted-2,4-diaminopteridines have shown notable antibacterial activity against Vibrio cholerae. rsc.org The mechanism of action for some antimicrobial pteridines is linked to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for microorganisms. researchgate.net The structural diversity of pteridines allows for the development of compounds with specificity against bacterial or fungal pathogens. researchgate.netnih.gov For example, a series of dipyridylpteridine derivatives were evaluated and found to possess antiviral, antibacterial, and antifungal potential. researchgate.net

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 6,7-dialkyl-2,4-diaminopteridines | Vibrio cholerae | Promising vibriostatic activity. | rsc.org |

| Dipyridylpteridine derivatives | Bacteria and Fungi | Demonstrated antibacterial and antifungal properties. | researchgate.net |

| Substituted Pteridines | E. coli, S. aureus | Varying zones of inhibition observed in agar (B569324) diffusion methods. | researchgate.net |

Anti-inflammatory Properties

Reactive oxygen species (ROS) and chronic inflammation are implicated in a variety of diseases, prompting research into dual-target agents with both antioxidant and anti-inflammatory effects. nih.govtandfonline.com The pteridine ring system is a promising scaffold for developing such agents, partly due to the known anti-inflammatory properties of antifolates like methotrexate, which features a 2,4-diaminopteridine core. nih.govtandfonline.com

Detailed Research Findings: A study on N-substituted 2,4-diaminopteridines evaluated their anti-inflammatory and antioxidant capabilities. nih.gov Within this series, the 6,7-diphenyl derivative, specifically 4-amino-6,7-diphenyl-2-(4-methylpiperazin-1-yl)pteridine, was identified as a potent inhibitor of lipid peroxidation, a process closely linked to inflammation. nih.govtandfonline.com Although this specific compound showed weak inhibition of the soybean lipoxygenase (LOX) enzyme, its strong performance in the lipid peroxidation assay highlights its potential anti-inflammatory action through antioxidant mechanisms. nih.gov Other derivatives in the same study demonstrated significant anti-inflammatory effects in animal models; for example, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) showed a greater reduction of edema in a rat paw model than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov This indicates that the pteridine scaffold is a viable starting point for new anti-inflammatory agents. nih.govtandfonline.com

Antiparasitic Efficacy in Trypanosomatid Infections

Trypanosomatid parasites, the agents responsible for diseases like Human African Trypanosomiasis (HAT) and Leishmaniasis, present a significant global health challenge. mdpi.com A key drug target in these parasites is the enzyme pteridine reductase 1 (PTR1). mdpi.comresearchgate.net PTR1 provides the parasites with a bypass mechanism against antifolate drugs that target dihydrofolate reductase (DHFR), making PTR1 inhibitors highly sought after. mdpi.com

Detailed Research Findings: The pteridine scaffold is among the various chemical structures reported to inhibit PTR1 activity. mdpi.comresearchgate.net Research has focused on designing molecules that can effectively bind to the biopterin (B10759762) binding site of the enzyme. mdpi.com Structure-based drug design has led to the synthesis and evaluation of numerous pyrrolo[2,3-d]pyrimidines, a class of compounds structurally related to pteridines. acs.org A significant finding was that introducing two aryl substituents at the C5 and C6 positions, such as in 5,6-diphenylpyrrolopyrimidines, led to a marked increase in anti-trypanosomal activity. acs.org Specifically, the compound 2,4-diamino-5,6-diphenylpyrrolopyrimidine showed promising efficacy against Trypanosoma brucei in culture, suggesting that the 6,7-diphenyl substitution pattern on a pteridine-like core is favorable for antiparasitic activity. acs.orgnih.gov

Radical Scavenging and Antioxidant Properties of Pteridinones

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. scienceopen.com This activity is crucial for mitigating oxidative stress, a condition linked to inflammation and numerous chronic diseases. tandfonline.com Pteridine derivatives have been evaluated for these properties due to the versatile chemistry of the heterocyclic ring system. nih.gov

Detailed Research Findings: In a comprehensive study of N-substituted 2,4-diaminopteridines, many derivatives displayed potent radical-scavenging and lipid antioxidant properties. nih.govtandfonline.com The 6,7-diphenyl derivative 4-amino-6,7-diphenyl-2-(4-methylpiperazin-1-yl)pteridine (referred to as 5c in the study) was found to be the most potent inhibitor of lipid peroxidation in its series. nih.govtandfonline.com This highlights the significant contribution of the diphenyl substituents to the compound's antioxidant capacity. The majority of the pteridine derivatives tested were excellent scavengers of hydroxyl radicals, with activity often higher than the reference antioxidant, Trolox. nih.gov

| Compound | Assay | Result (IC50) | Potency Note | Reference |

|---|---|---|---|---|

| 4-amino-6,7-diphenyl-2-(4-methylpiperazin-1-yl)pteridine (5c) | Inhibition of Lipid Peroxidation | 0.1 µM | Most potent inhibitor in its series. | nih.govtandfonline.com |

| Pteridine derivative 18g | Inhibition of Lipid Peroxidation | 0.1 µM | Equally potent to compound 5c. | nih.gov |

| Trolox (Reference) | Inhibition of Lipid Peroxidation | 2.5 µM | Reference compound. | nih.gov |

Pteridines as Biological Pigments and Enzyme Cofactors

Pteridines are a class of heterocyclic compounds first discovered as pigments in the wings of butterflies, giving them their name from the Greek word pteron (wing). mdpi.combritannica.com They are responsible for a wide array of colors in the animal kingdom, particularly yellows, oranges, and reds. nih.govnih.gov Beyond their role in pigmentation, pteridines are vital as enzyme cofactors in numerous metabolic pathways across all domains of life. mdpi.comnih.gov

Detailed Research Findings: As pigments, pterins (2-amino-4-hydroxypteridines) are synthesized endogenously and are found in the skin of vertebrates within specialized pigment cells called xanthophores and erythrophores. nih.gov Compounds like xanthopterin (B1683600) (yellow) and erythropterin (B12299411) (orange) contribute to animal coloration, which serves various signaling functions. mdpi.comnih.gov

As cofactors, reduced forms of pteridines are indispensable. annualreviews.org Tetrahydrobiopterin (BH4) is a critical cofactor for aromatic amino acid hydroxylases, enzymes necessary for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.orgmdpi.com It is also required for the function of nitric oxide synthases. wikipedia.org Another crucial pterin-based cofactor is molybdopterin, which complexes with molybdenum or tungsten and is essential for the activity of enzymes involved in redox reactions, such as nitrate (B79036) reduction. wikipedia.org

Role of Pteridinones in Amino Acid Metabolism and Nucleic Acid Synthesis

The pteridine core is central to some of the most fundamental processes in biochemistry, including the metabolism of amino acids and the synthesis of nucleic acids. wikipedia.orgontosight.ai These functions are primarily carried out by derivatives of folic acid (pteroyl-L-glutamic acid), a vital B-vitamin that belongs to the pteridine family. nih.govwikipedia.org

Detailed Research Findings: Folate derivatives are essential for one-carbon transfer reactions. wikipedia.org In amino acid metabolism, tetrahydrofolate (the reduced form of folate) is crucial for the synthesis of the amino acid methionine from homocysteine. wikipedia.orgnih.gov It also participates in the interconversion of other amino acids. nih.gov

In nucleic acid synthesis, folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and the pyrimidine (B1678525) thymine. wikipedia.orgnih.gov They provide the carbon atoms required to build the ring structures of these essential components of DNA and RNA. wikipedia.org The enzyme dihydropteroate (B1496061) synthetase, which is inhibited by sulfonamide antibiotics, is involved in the biosynthesis of dihydrofolic acid from pteridine precursors in many microorganisms, underscoring the centrality of the pteridine pathway. wikipedia.org

Structure Activity Relationship Sar and Computational Chemistry Investigations of Pteridinones

Principles of Ligand Design and Scaffold Optimization in Pteridinone Chemistry

The design of novel pteridinone-based inhibitors is a multifaceted process that leverages an understanding of the target protein's structure and the ligand's chemical properties. A key principle is scaffold hopping, where the core pteridinone structure is modified or replaced with a bioisosteric equivalent to improve properties like potency, selectivity, or pharmacokinetic profiles. bohrium.comnih.gov For instance, starting with a known inhibitor, computational methods can identify novel scaffolds, such as the pteridin-7(8H)-one, that maintain a high degree of three-dimensional similarity to the original ligand, allowing for the development of new inhibitor series. acs.org

Optimization of the pteridinone scaffold often involves the strategic introduction of various substituents at different positions of the pteridine (B1203161) ring system. researchgate.net SAR studies focus on how these modifications impact the molecule's interaction with the target. For example, the introduction of different aryl or alkyl groups can modulate the compound's hydrophobic and electronic properties, which are critical for binding affinity. mdpi.comacs.org The goal is to identify substitutions that enhance favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's binding site. researchgate.net This process is often guided by the analysis of co-crystal structures, which reveal the precise binding mode of existing inhibitors and highlight opportunities for structural modifications. acs.orgresearchgate.net

Furthermore, the principles of rational drug design are heavily employed. wikipedia.org This involves a deep understanding of molecular recognition, aiming to design molecules that are complementary in shape and charge to their biological target. wikipedia.orgnih.gov For pteridinones, this means optimizing the scaffold to fit snugly into the active site of an enzyme while presenting chemical groups that can form strong, specific interactions with the protein. nih.gov The process is iterative, with cycles of design, synthesis, and biological evaluation refining the inhibitor's properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. svuonline.org For pteridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven invaluable. nih.gov These techniques provide detailed insights into how the steric, electrostatic, and other physicochemical fields of a molecule influence its inhibitory potential. svuonline.org

A typical 3D-QSAR study on pteridinone derivatives involves aligning a set of molecules and calculating their molecular fields. nih.gov These fields are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like Partial Least Squares (PLS). svuonline.orgnih.gov The resulting models can predict the activity of new, unsynthesized compounds and provide visual representations in the form of contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.comresearchgate.net

Comparative Molecular Field Analysis (CoMFA)

CoMFA focuses on the steric and electrostatic fields surrounding a molecule. svuonline.org For a series of pteridinone derivatives targeting polo-like kinase 1 (PLK1), a CoMFA model was developed with a cross-validated coefficient (Q²) of 0.67 and a non-cross-validated coefficient (R²) of 0.992, indicating a robust and predictive model. mdpi.comresearchgate.netnih.gov The contour maps generated from this model revealed that bulky substituents in certain regions of the molecule were favorable for activity, while in other areas, they were detrimental. Similarly, the electrostatic contour maps indicated where positive or negative charges would enhance binding affinity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA expands on CoMFA by including additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. svuonline.org This provides a more comprehensive picture of the molecular properties influencing biological activity. For the same series of pteridinone derivatives targeting PLK1, two CoMSIA models were established: CoMSIA/SHE (steric, hydrophobic, electrostatic) and CoMSIA/SEAH (steric, electrostatic, acceptor, hydrophobic). mdpi.comresearchgate.netnih.gov These models yielded high Q² values of 0.69 and 0.66, and R² values of 0.974 and 0.975, respectively. mdpi.comresearchgate.netnih.gov The contour maps from the CoMSIA analysis provided more nuanced guidance for inhibitor design, pinpointing specific areas where hydrophobic groups or hydrogen bond donors/acceptors would be beneficial. mdpi.com

The predictive power of these QSAR models was validated using an external test set of compounds, with predictive R² values (R²pred) being significant, further confirming their utility in the rational design of novel pteridinone inhibitors. mdpi.comresearchgate.netnih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comopenmedicinalchemistryjournal.com This method is instrumental in understanding the binding mode of pteridinone inhibitors and identifying key interactions with their target proteins. For 6,7-diphenyl-8H-pteridin-4-one and its derivatives, docking studies have been crucial in elucidating their mechanism of action at a molecular level. researchgate.net

In a study targeting Ricin Toxin A chain (RTA), 6,7-diphenylpteridin-4-ol (B11218416) (a tautomer of this compound) was docked into the active site. The simulation revealed seven hydrogen bond interactions, indicating a strong binding affinity. researchgate.net Similarly, docking studies of other pteridinone derivatives, such as those targeting Polo-like kinase 1 (PLK1), have identified critical amino acid residues involved in binding, including R136, R57, Y133, and L69. mdpi.comnih.gov These interactions often involve hydrogen bonds and hydrophobic contacts, which are essential for the stability of the ligand-protein complex. mdpi.com

The results of molecular docking are often visualized to provide a clear picture of the binding pose and the specific interactions between the ligand and the protein. This information is invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the ligand's structure to enhance its binding affinity and selectivity. researchgate.netnih.gov For example, if a docking simulation shows an opportunity to form an additional hydrogen bond, a functional group capable of doing so can be incorporated into the ligand's structure.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com This allows for the assessment of the conformational stability of the complex and provides insights into the dynamics of the binding process. mdpi.com

For pteridinone inhibitors, MD simulations have been used to validate the results of molecular docking studies and to assess the stability of the predicted binding poses. mdpi.comnih.gov In a study of pteridinone derivatives targeting PLK1, MD simulations were performed for 50 nanoseconds. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation indicated that the complexes were stable, with minimal fluctuations. mdpi.com For instance, for one of the most active compounds, the RMSD of the complex fluctuated between 0.22 and 0.30 nm, suggesting a stable interaction. mdpi.com

MD simulations can also reveal subtle conformational changes in the protein upon ligand binding and highlight the flexibility of certain regions. nih.gov The root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are more mobile. In the PLK1-pteridinone complex, the loop regions of the protein exhibited higher fluctuations. mdpi.com By providing a more realistic and dynamic picture of the ligand-protein interaction, MD simulations play a crucial role in refining our understanding of the binding mechanism and in the rational design of more effective inhibitors. mdpi.com

Rational Drug Design Approaches for Developing Selective Pteridinone Inhibitors

Rational drug design aims to develop new medications based on a thorough understanding of the biological target and the principles of molecular recognition. wikipedia.org For pteridinone inhibitors, this approach integrates computational methods with experimental data to create potent and selective compounds. core.ac.uk The ultimate goal is to design molecules that bind tightly to the intended target while having minimal affinity for other proteins, thereby reducing the potential for side effects. nih.gov

A key strategy in the rational design of selective pteridinone inhibitors is to exploit differences in the active sites of related proteins. nih.gov For example, if the goal is to develop a selective inhibitor for a specific kinase, the design process will focus on features of the pteridinone scaffold that can interact with unique amino acid residues present in the target kinase but not in other closely related kinases. researchgate.net

The process often begins with a known inhibitor or a hit from a screening campaign. Computational tools like molecular docking and 3D-QSAR are then used to understand its binding mode and SAR. core.ac.uk This knowledge guides the design of new analogs with improved properties. For instance, the discovery of pteridin-7(8H)-one-based irreversible inhibitors of the EGFR T790M mutant was facilitated by a computational design strategy that involved 3D scaffold hopping from a known pyrimidine-based inhibitor. acs.org

The development of dual inhibitors, which target two different proteins simultaneously, is another advanced application of rational drug design. Novel pteridinone derivatives have been designed as potent dual inhibitors of PLK1 and BRD4, demonstrating the versatility of this scaffold in targeting multiple disease-related proteins. researchgate.net This multi-targeted approach can offer advantages in treating complex diseases like cancer.

Ultimately, the rational design of pteridinone inhibitors is an iterative cycle of design, synthesis, and biological testing. nih.govfrontiersin.org Computational models are continuously refined with new experimental data, leading to a more accurate understanding of the SAR and facilitating the development of the next generation of pteridinone-based therapeutics.

Analysis of Substituent Effects on Pteridinone Biological Potency and Selectivity

The biological activity of the pteridinone scaffold is highly dependent on the nature and position of its substituents. Structure-Activity Relationship (SAR) studies reveal that even minor structural modifications can significantly alter a compound's potency and selectivity towards specific biological targets. The 6,7-diphenyl substitution pattern serves as a key structural feature, with further modifications at other positions of the pteridine ring system fine-tuning the pharmacological profile.

Research into pteridin-7(8H)-one analogues as inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) has provided significant insights into these substituent effects. nih.gov For instance, a derivative with two unsubstituted phenyl moieties showed good inhibitory activity against Polo-like kinase 1 (PLK1) with an IC₅₀ value of 0.042 µM. mdpi.com The introduction of different groups on this core structure leads to a range of activities.

Effects of Substitution at the Phenyl Rings: The electronic properties of the phenyl groups at the C6 and C7 positions play a crucial role. The introduction of a 4-methoxy group on the phenyl ring has been observed to decrease cytotoxic activity in some series, while in others, it modulates kinase inhibitory activity. mdpi.com For example, compounds with a 4-methoxyphenyl (B3050149) ring showed lower inhibitory activity against PLK1 compared to those with unsubstituted phenyl rings. mdpi.com

Effects of Substitution at Other Ring Positions: Modifications at other positions of the pteridine core are critical for optimizing potency and selectivity.

Position 2: The substitution at position 2 significantly influences activity. In a series of 2,4-diaminopteridines, a 2-(4-methylpiperazin-1-yl) moiety was found to be important for potent inhibition of phosphodiesterase-4. tandfonline.com In another study on pteridin-7(8H)-one analogues, replacing a smaller group with a 2-(4-(pyridin-2-yl)piperazin-1-yl)ethylamino substituent led to a potent CDK4/6 inhibitor (compound 7s ), which demonstrated greater antiproliferative activity than the approved drug Palbociclib in several cancer cell lines. nih.gov The presence of a 4-methylpiperazinyl group has also been noted as a structurally favorable feature in other pteridin-7(8H)-one derivatives. orientjchem.org

Position 4: The nature of the substituent at the 4-amino group is a key determinant of potency for lipoxygenase (LOX) inhibitors. tandfonline.com Generally, substitution at the 4-amino group increases potency. tandfonline.comnih.gov Within a series of (hetero)arylmethyl substituents, the presence of a polar group or a polar appended ring further enhances inhibitory activity. tandfonline.comnih.gov

General Observations: SAR analysis across various pteridine derivatives indicates that bulky substituents at the C6 and C7 positions are not always beneficial and can sometimes decrease activity. tandfonline.comnih.gov In contrast, the introduction of piperazine-containing side chains is frequently associated with enhanced biological effects, proving to be a successful strategy in developing potent anticancer agents. orientjchem.org

The following table summarizes the inhibitory activities of selected pteridinone derivatives, illustrating the impact of various substituents on their biological potency.

| Compound ID | Core Structure | Key Substituents | Target | IC₅₀ | Source |

| Compound 7 | Pteridinone | Two unsubstituted phenyl moieties | PLK1 | 0.042 µM | mdpi.com |

| Compound 6a | Pteridinone | 4-methoxyphenyl | PLK1 | 0.141 µM | mdpi.com |

| Compound 6b | Pteridinone | 4-methoxyphenyl | PLK1 | 0.077 µM | mdpi.com |

| Compound 7s | Pteridin-7(8H)-one | 2-(4-(pyridin-2-yl)piperazin-1-yl)ethylamino at C2 | CDK4/cyclin D3 | 34.0 nM | nih.gov |

| CDK6/cyclin D3 | 65.1 nM | nih.gov | |||

| Palbociclib | (Reference Drug) | N/A | CDK4/cyclin D3 | 33.5 nM | nih.gov |

| CDK6/cyclin D3 | 68.3 nM | nih.gov |

This table is for illustrative purposes and based on data from cited research.